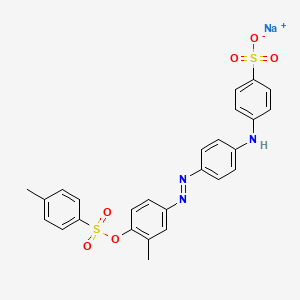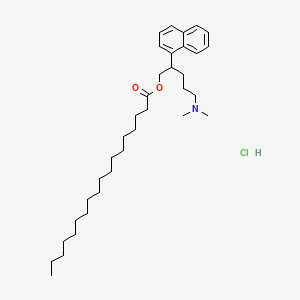
Einecs 266-552-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 266-552-1, also known as Portland cement, is a widely used construction material. It is a fine powder produced by heating limestone and clay minerals in a kiln to form clinker, which is then ground to a fine powder. Portland cement is the most common type of cement used in construction due to its strength and durability.
准备方法
Synthetic Routes and Reaction Conditions
Portland cement is produced through a series of chemical reactions. The primary raw materials are limestone (calcium carbonate) and clay (silicon dioxide, aluminum oxide, and iron oxide). These materials are crushed and mixed in precise proportions. The mixture is then heated in a rotary kiln at temperatures around 1450°C. This process, known as calcination, results in the formation of clinker. The clinker is then cooled and ground to a fine powder, with the addition of a small amount of gypsum to control the setting time.
Industrial Production Methods
The industrial production of Portland cement involves several steps:
Raw Material Extraction: Limestone and clay are extracted from quarries.
Crushing and Grinding: The raw materials are crushed and ground into a fine powder.
Mixing: The powdered raw materials are mixed in precise proportions.
Heating: The mixture is heated in a rotary kiln to form clinker.
Cooling: The clinker is cooled rapidly to prevent the formation of unwanted compounds.
Grinding: The cooled clinker is ground to a fine powder, with gypsum added to control the setting time.
Packaging: The final product is packaged and ready for use.
化学反应分析
Types of Reactions
Portland cement undergoes several chemical reactions during its production and use:
Calcination: The heating of limestone and clay results in the formation of clinker through a series of chemical reactions, including the decomposition of calcium carbonate to calcium oxide and carbon dioxide.
Hydration: When mixed with water, Portland cement undergoes hydration reactions, forming calcium silicate hydrate and calcium hydroxide, which give the cement its strength.
Common Reagents and Conditions
Calcium Carbonate (Limestone): The primary source of calcium oxide.
Silicon Dioxide (Clay): Provides silicon for the formation of calcium silicate.
Aluminum Oxide and Iron Oxide (Clay): Contribute to the formation of various compounds in the clinker.
Gypsum: Added during the grinding process to control the setting time of the cement.
Major Products Formed
Calcium Silicate Hydrate (C-S-H): The primary product responsible for the strength of the cement.
Calcium Hydroxide: A byproduct of the hydration reaction.
科学研究应用
Portland cement has numerous applications in scientific research, particularly in the fields of materials science and civil engineering. Some key applications include:
Concrete Production: Portland cement is a key ingredient in concrete, which is used in construction projects worldwide.
Geopolymer Research:
Biomedical Applications: Portland cement is used in the development of bone cements and other biomedical materials due to its biocompatibility and mechanical properties.
Environmental Studies: Researchers are investigating the environmental impact of Portland cement production and exploring ways to reduce its carbon footprint.
作用机制
The primary mechanism by which Portland cement exerts its effects is through the hydration reaction. When mixed with water, the compounds in the cement react to form calcium silicate hydrate and calcium hydroxide. The calcium silicate hydrate forms a gel-like structure that binds the aggregate particles together, giving the cement its strength. The calcium hydroxide helps to maintain the alkaline environment necessary for the hydration reactions to occur.
相似化合物的比较
Portland cement can be compared to other types of cement, such as:
Blended Cement: Contains additional materials like fly ash or slag, which can improve certain properties and reduce the environmental impact.
White Cement: Similar to Portland cement but with a lower iron content, resulting in a white color.
Rapid Hardening Cement: Formulated to achieve high strength in a shorter time compared to standard Portland cement.
Portland cement is unique due to its widespread availability, versatility, and well-established production methods. It remains the most commonly used type of cement in construction projects worldwide.
属性
CAS 编号 |
67026-10-2 |
|---|---|
分子式 |
C18H25NO5 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
2-[bis(2-hydroxyethyl)amino]ethanol;2-naphthalen-1-ylacetic acid |
InChI |
InChI=1S/C12H10O2.C6H15NO3/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;8-4-1-7(2-5-9)3-6-10/h1-7H,8H2,(H,13,14);8-10H,1-6H2 |
InChI 键 |
JYSSLDLFRGGWFR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)O.C(CO)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid](/img/structure/B12697301.png)
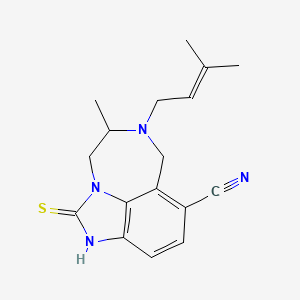

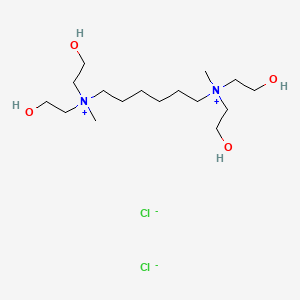

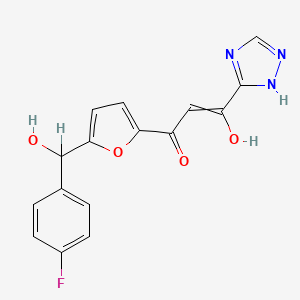

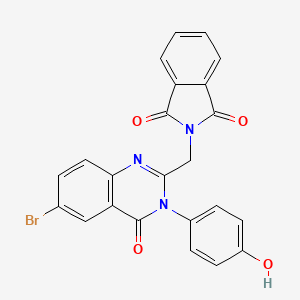

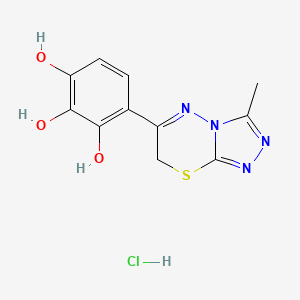

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide](/img/structure/B12697370.png)
